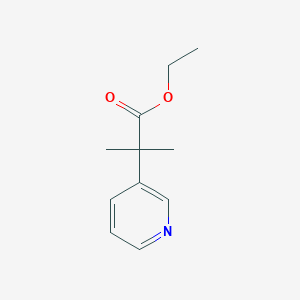

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-2-pyridin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQNTRLXFACSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, a compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, published synthetic protocol for this specific molecule, this guide outlines a robust and scientifically sound proposed synthetic pathway. The synthesis is based on the exhaustive alpha-methylation of the commercially available starting material, Ethyl 2-(pyridin-3-yl)acetate. This guide includes a detailed experimental protocol, a summary of expected quantitative data based on analogous reactions, and a visual representation of the synthetic workflow.

Introduction

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is a pyridine-containing ester with a quaternary carbon center. This structural motif is of significant interest in the development of novel therapeutic agents, as the gem-dimethyl group can impart unique pharmacological and pharmacokinetic properties. This guide details a proposed two-step synthesis to access this valuable compound.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step, one-pot exhaustive methylation of Ethyl 2-(pyridin-3-yl)acetate. The core of this strategy is the sequential deprotonation of the alpha-carbon using a strong, non-nucleophilic base, followed by quenching the resulting enolate with a methylating agent.

The overall reaction is as follows:

A strong base such as Lithium diisopropylamide (LDA) is proposed to ensure complete and irreversible deprotonation of the alpha-carbon. Methyl iodide is a common and effective methylating agent for this type of transformation.

Experimental Protocol

This protocol is a proposed methodology based on standard procedures for the alpha-alkylation of esters.

Materials:

-

Ethyl 2-(pyridin-3-yl)acetate

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Procedure:

-

Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine via syringe. Slowly add n-butyllithium dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.

-

First Methylation: To the freshly prepared LDA solution at -78 °C, add a solution of Ethyl 2-(pyridin-3-yl)acetate in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. Add methyl iodide dropwise and continue stirring at -78 °C for 2 hours.

-

Second Methylation: In a separate flame-dried flask, prepare a second equivalent of LDA solution as described in step 1. Transfer the reaction mixture from the first methylation (still at -78 °C) to the second flask containing the fresh LDA solution via cannula. Stir the combined mixture at -78 °C for 1 hour. Add a second equivalent of methyl iodide dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes expected data for the synthesis, based on typical yields for similar exhaustive alpha-methylation reactions of esters.

| Parameter | Expected Value |

| Yield | 60-80% |

| Reaction Time | 12-18 hours |

| Purity (post-column) | >95% |

| Starting Material | Ethyl 2-(pyridin-3-yl)acetate |

| Reagents | LDA, Methyl Iodide |

| Solvent | Anhydrous THF |

| Reaction Temperature | -78 °C to RT |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis.

Caption: Synthetic workflow for the proposed synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

LDA is a strong, corrosive base.

-

Methyl iodide is a toxic and volatile alkylating agent.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This technical guide provides a detailed and actionable proposed pathway for the synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. By following the outlined experimental protocol, researchers and drug development professionals can access this valuable compound for further investigation and application in their respective fields. The provided workflow and data offer a solid foundation for the successful execution of this synthesis.

An In-depth Technical Guide to Ethyl 2-methyl-2-(pyridin-3-YL)propanoate: Properties, Synthesis, and Characterization

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is limited. This guide provides a comprehensive overview based on data from structurally similar compounds and predicted properties. All experimental protocols are proposed based on established chemical principles.

Introduction

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The pyridine moiety is a common scaffold in pharmacologically active compounds, known to participate in various biological interactions. This document outlines the predicted chemical properties, a plausible synthetic route, and general experimental protocols for the characterization of this compound. Due to the absence of specific experimental data, information from its structural isomer, Ethyl 2-methyl-2-(pyridin-2-yl)propanoate, is provided for comparative purposes.

Chemical Properties

Table 1: Computed Physicochemical Properties

| Property | Value (for Ethyl 2-methyl-2-(pyridin-2-yl)propanoate) | Data Source |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |

| Molecular Weight | 193.24 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 193.110278721 | PubChem[1] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate involves the esterification of 2-methyl-2-(pyridin-3-yl)propanoic acid. The acid precursor can be synthesized from 3-picoline.

Proposed Synthesis Pathway

Caption: Proposed synthetic pathway for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Experimental Protocol: Synthesis of 2-methyl-2-(pyridin-3-yl)propanoic acid

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, a solution of 3-picoline in anhydrous THF is added dropwise. The reaction mixture is stirred for an additional hour at -78 °C.

-

Alkylation: Methyl iodide (2 equivalents) is added dropwise to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction is quenched with water, and the pH is adjusted to ~7 with dilute HCl. The aqueous layer is extracted with diethyl ether. The pH of the aqueous layer is then adjusted to ~4, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-methyl-2-(pyridin-3-yl)propanoic acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: 2-methyl-2-(pyridin-3-yl)propanoic acid is dissolved in an excess of absolute ethanol in a round-bottom flask.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added.

-

Reaction: The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the two methyl groups, and aromatic protons of the pyridine ring. |

| ¹³C NMR | Resonances for the ester carbonyl, the quaternary carbon, the methyl and ethyl carbons, and the carbons of the pyridine ring. |

| IR Spectroscopy | A strong absorption band around 1730 cm⁻¹ characteristic of the C=O stretch of the ester, and bands corresponding to C-H and C-N stretching of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (193.24 g/mol ). |

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the specific biological activities or the involvement of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate in any signaling pathways. Pyridine derivatives, in general, have been investigated for a wide range of biological activities, including as antibacterial, antifungal, and antiviral agents.[2][3] Further research is required to determine the pharmacological profile of this specific compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.

Caption: General experimental workflow for synthesis, purification, and characterization.

References

Technical Dossier: Ethyl 2-methyl-2-(pyridin-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-methyl-2-(pyridin-3-yl)propanoate, a pyridine-containing ester of interest in medicinal chemistry and drug discovery. Due to the compound's limited commercial availability and published data, this document focuses on a proposed synthetic pathway, detailing the necessary experimental procedures. Physicochemical properties have been estimated based on its structure and data from analogous compounds. This guide serves as a foundational resource for researchers intending to synthesize and utilize this compound in their work.

Introduction

Pyridine scaffolds are integral to a vast array of pharmaceuticals and biologically active molecules. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in medicinal chemistry. Ethyl 2-methyl-2-(pyridin-3-yl)propanoate, a derivative of nicotinic acid, presents a unique three-dimensional structure with potential for interaction with various biological targets. The gem-dimethyl substitution on the alpha-carbon introduces steric bulk and removes the potential for enolization, which can be advantageous for metabolic stability and specific binding interactions.

Physicochemical Properties (Estimated)

In the absence of experimental data for the title compound, the following table summarizes estimated physicochemical properties. These values are derived from computational models and data from structurally similar compounds, such as its pyridin-2-yl isomer and the precursor, ethyl 2-(pyridin-3-yl)acetate.

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| Appearance | Colorless to pale yellow oil | Based on similar compounds. |

| Boiling Point | > 200 °C at 760 mmHg | Expected to be higher than ethyl 2-(pyridin-3-yl)acetate. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | Typical for small organic esters. |

| pKa (of pyridinium ion) | ~ 4.5 - 5.5 | Influenced by the ester group. |

Proposed Synthetic Pathway

A plausible and efficient route to Ethyl 2-methyl-2-(pyridin-3-yl)propanoate involves the α,α-dimethylation of a suitable precursor, ethyl 2-(pyridin-3-yl)acetate. This precursor is commercially available or can be synthesized from 3-pyridylacetic acid. The proposed two-step methylation is outlined below.

Structure Elucidation of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The precise characterization of its molecular structure is paramount for understanding its chemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide will utilize predicted spectroscopic data based on analogous compounds and fundamental principles of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the structure elucidation of Ethyl 2-methyl-2-(pyridin-3-yl)propanoate. These predictions are based on established chemical shift correlations, functional group frequencies, and fragmentation patterns observed in similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~8.55 | dd | 1H | H-2' |

| 2 | ~8.50 | d | 1H | H-6' |

| 3 | ~7.70 | dt | 1H | H-4' |

| 4 | ~7.30 | dd | 1H | H-5' |

| 5 | 4.15 | q | 2H | -OCH₂CH₃ |

| 6 | 1.60 | s | 6H | -C(CH₃)₂ |

| 7 | 1.20 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~175 | C=O (Ester) |

| 2 | ~150 | C-2' |

| 3 | ~148 | C-6' |

| 4 | ~138 | C-4' |

| 5 | ~135 | C-3' |

| 6 | ~123 | C-5' |

| 7 | ~61 | -OCH₂CH₃ |

| 8 | ~45 | -C(CH₃)₂ |

| 9 | ~25 | -C(CH₃)₂ |

| 10 | ~14 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium-Strong | Aliphatic C-H stretch |

| ~1735 | Strong | C=O (Ester) stretch |

| ~1600, 1580, 1470 | Medium-Weak | Pyridine ring C=C and C=N stretches |

| ~1240 | Strong | C-O (Ester) stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| 193 | [M]⁺ (Molecular Ion) |

| 164 | [M - C₂H₅]⁺ |

| 148 | [M - OCH₂CH₃]⁺ |

| 120 | [M - COOC₂H₅]⁺ |

| 92 | [C₅H₄N-CH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the purified sample of Ethyl 2-methyl-2-(pyridin-3-yl)propanoate.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the definitive assignment of all signals.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to the ATR crystal, and allow the solvent to evaporate, leaving a thin film of the sample.

2. Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

The data is processed using software to identify the frequencies of maximum absorbance.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Use Electrospray Ionization (ESI) in positive ion mode to generate the molecular ion [M+H]⁺.

-

Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information from the resulting fragment ions.

Visualization of Structure and Elucidation Workflow

The following diagrams illustrate the chemical structure of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate and the logical workflow for its structure elucidation.

Technical Guide: Physicochemical Characterization of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth technical guide on the physical properties of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Introduction

This technical guide addresses the physical properties of the compound Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. It is important to note that a comprehensive search of available scientific literature and chemical databases has revealed a significant lack of experimentally determined physical property data for this specific molecule. This guide, therefore, serves a dual purpose: to transparently communicate the current knowledge gap and to provide a robust framework for the experimental determination of these properties.

To offer a point of reference, this document includes computed physical property data for the closely related isomer, Ethyl 2-methyl-2-(pyridin-2-yl)propanoate. Furthermore, detailed, generalized experimental protocols for determining key physical characteristics of novel organic compounds are provided. These methodologies are intended to guide researchers in the systematic characterization of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Data Presentation: A Comparative Look at a Structural Isomer

While no experimental data is available for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, predicted data for its pyridin-2-yl isomer offers some insight into its potential physicochemical characteristics. The following table summarizes these computed properties.

| Physical Property | Computed Value (for Ethyl 2-methyl-2-(pyridin-2-yl)propanoate) | Data Source |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |

| Molecular Weight | 193.24 g/mol | PubChem[1][2] |

| Exact Mass | 193.110278721 Da | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |

It is crucial to reiterate that the data presented in this table is for a structural isomer and should be used with caution as a predictive tool for the properties of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Experimental Protocols

The following section outlines standard experimental methodologies for the determination of key physical properties applicable to a novel organic compound such as Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

1. Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a solid compound.

-

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube).[3] The apparatus is heated slowly, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.[4] For a pure compound, this range is typically narrow (0.5-1.0°C). An initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.

2. Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic property.

-

Methodology: The boiling point can be determined using a small-scale method with a Thiele tube or a MelTemp apparatus.[5][6] A small amount of the liquid is placed in a small test tube or vial, and a capillary tube, sealed at one end, is inverted and placed within the liquid.[6][7] The setup is attached to a thermometer and heated.[6] A stream of bubbles will emerge from the capillary tube as the liquid is heated above its boiling point.[6] The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

3. Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for its handling, formulation, and purification.

-

Methodology: A qualitative assessment of solubility can be performed by adding a small, measured amount of the compound to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone, hexane). The mixture is agitated, and the compound is observed for dissolution.[8] For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved compound is determined using techniques like spectroscopy or chromatography.[9] The "like dissolves like" principle is a useful guideline, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[10]

4. Density Measurement

The density of a liquid compound is its mass per unit volume.

-

Methodology: For liquids, density can be determined using a pycnometer or a digital density meter.[11][12] A pycnometer is a flask with a precise, known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[11] Digital density meters operate on the principle of an oscillating U-tube, where the frequency of oscillation changes with the density of the liquid in the tube.[12][13]

5. Refractive Index Determination

The refractive index is a measure of how light propagates through a substance and is a characteristic property of liquids.

-

Methodology: The refractive index is typically measured using a refractometer, such as an Abbe refractometer.[14] A few drops of the liquid sample are placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured.[14] This measurement is temperature-dependent, so the temperature at which the measurement is taken should be recorded. More advanced methods may use optical time-domain reflectometers.[15]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a novel organic compound.

Caption: Workflow for the Determination of Physical Properties.

Signaling Pathways

A thorough review of the scientific literature did not yield any information regarding the biological activity or associated signaling pathways for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. The characterization of its physical properties is a prerequisite for any future biological studies.

Conclusion

This technical guide highlights the absence of experimentally determined physical property data for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. By providing computed data for a close structural isomer and detailing robust, standard experimental protocols, this document equips researchers with the necessary framework to systematically characterize this compound. The successful determination of these fundamental properties is a critical first step in enabling further research and development involving this molecule.

References

- 1. Ethyl 2-methyl-2-(pyridin-2-yl)propanoate | C11H15NO2 | CID 642856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-methyl-2-(pyridin-2-yl)propanoate | CymitQuimica [cymitquimica.com]

- 3. scribd.com [scribd.com]

- 4. byjus.com [byjus.com]

- 5. phillysim.org [phillysim.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. matestlabs.com [matestlabs.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 14. davjalandhar.com [davjalandhar.com]

- 15. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic route for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. Due to the absence of published experimental data for this specific compound, this document leverages established principles of spectroscopy and organic synthesis, drawing parallels with structurally similar molecules. The guide includes predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, presented in a clear, tabular format. Furthermore, a detailed, generalized experimental protocol for its synthesis is provided, accompanied by a visual workflow diagram created using Graphviz. This document serves as a valuable resource for researchers interested in the synthesis and characterization of novel pyridinyl compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. These predictions are based on the analysis of its chemical structure and comparison with known spectral data for analogous compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H2 | ~8.6 | s | - |

| Pyridine-H6 | ~8.5 | d | ~4.5 |

| Pyridine-H4 | ~7.7 | d | ~8.0 |

| Pyridine-H5 | ~7.3 | dd | ~8.0, 4.5 |

| O-CH₂ -CH₃ | ~4.1 | q | ~7.0 |

| C(CH₃)₂ | ~1.6 | s | - |

| O-CH₂-CH₃ | ~1.2 | t | ~7.0 |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C =O (Ester) | ~175 |

| Pyridine-C 2 | ~150 |

| Pyridine-C 6 | ~148 |

| Pyridine-C 4 | ~135 |

| Pyridine-C 3 | ~133 |

| Pyridine-C 5 | ~123 |

| O -CH₂-CH₃ | ~61 |

| C (CH₃)₂ | ~45 |

| C(C H₃)₂ | ~25 |

| O-CH₂-C H₃ | ~14 |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) Stretch | ~1735 | Strong |

| C-O (Ester) Stretch | ~1250-1100 | Strong |

| C=N, C=C (Aromatic) Stretch | ~1600-1450 | Medium-Strong |

| C-H (sp³) Stretch | ~2980-2850 | Medium |

| C-H (Aromatic) Stretch | ~3100-3000 | Medium-Weak |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular Ion) |

| 164 | [M - C₂H₅]⁺ |

| 148 | [M - OCH₂CH₃]⁺ |

| 120 | [M - COOC₂H₅]⁺ |

| 92 | [C₅H₄N-CH₂]⁺ |

| 78 | [C₅H₄N]⁺ |

Proposed Synthesis Protocol

A plausible synthetic route for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate involves the alkylation of a pyridinyl acetonitrile derivative followed by hydrolysis and esterification, or direct alkylation of a pyridinyl propanoate. A common approach for creating a quaternary carbon center alpha to a pyridine ring is through a strong base-mediated alkylation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-(pyridin-3-yl)propanenitrile

-

To a solution of 3-pyridylacetonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C to 0 °C).

-

Stir the reaction mixture for 30-60 minutes to ensure complete deprotonation.

-

Add methyl iodide (CH₃I) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(pyridin-3-yl)propanenitrile.

Step 2: Hydrolysis and Esterification to Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

-

Reflux the 2-(pyridin-3-yl)propanenitrile obtained from Step 1 in a mixture of concentrated sulfuric acid (H₂SO₄) and ethanol (EtOH).

-

Continue refluxing for several hours until the hydrolysis of the nitrile and subsequent esterification are complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography or distillation under reduced pressure.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Caption: Proposed synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

An In-depth Technical Guide to the Isomers of Ethyl 2-methyl-2-pyridylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-2-pyridylpropanoate is a chiral molecule belonging to the class of 2-arylpropanoic acid esters. Due to the presence of a stereocenter at the C2 position of the propanoate chain, it exists as a pair of enantiomers, (R)- and (S)-Ethyl 2-methyl-2-pyridylpropanoate. While possessing identical physical properties in an achiral environment, these enantiomers can exhibit significant differences in their biological activity, a crucial consideration in drug development and pharmacology. This guide provides a comprehensive overview of the synthesis, separation, and characterization of these isomers, offering detailed, albeit generalized, experimental protocols and structured data for comparative analysis. The methodologies presented are based on established principles for analogous 2-arylpropionic acid derivatives due to the limited availability of specific data for the title compound.

Introduction to Chirality in Ethyl 2-methyl-2-pyridylpropanoate

The chirality of Ethyl 2-methyl-2-pyridylpropanoate arises from the quaternary carbon atom bonded to four different substituents: a methyl group, a pyridyl group, an ethoxycarbonyl group, and another carbon atom of the ethyl group. This arrangement results in two non-superimposable mirror-image isomers, the (R) and (S) enantiomers.

The differential interaction of these enantiomers with chiral biological systems, such as enzymes and receptors, often leads to stereoselective pharmacology and toxicology.[1][2] For many 2-arylpropionic acids, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or contribute to adverse effects.[3] Therefore, the ability to synthesize or separate and analyze the individual enantiomers is of paramount importance in pharmaceutical research.

Synthesis of Racemic Ethyl 2-methyl-2-pyridylpropanoate

The synthesis of the racemic mixture of Ethyl 2-methyl-2-pyridylpropanoate can be achieved through standard esterification or alkylation methods. A plausible synthetic route involves the alkylation of a pyridylacetate derivative.

Generalized Experimental Protocol: Synthesis

Materials:

-

Ethyl 2-pyridylacetate

-

Sodium hydride (NaH) or other suitable base

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

To a solution of ethyl 2-pyridylacetate in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield racemic Ethyl 2-methyl-2-pyridylpropanoate.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Common methods for the resolution of 2-arylpropionic acids include enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC).[1]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the reaction of one enantiomer over the other.

Materials:

-

Racemic Ethyl 2-methyl-2-pyridylpropanoate

-

Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435)

-

Phosphate buffer (pH 7.2)

-

Organic solvent (e.g., toluene or heptane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and analytical equipment (e.g., chiral HPLC)

Procedure:

-

To a biphasic mixture of an organic solvent and phosphate buffer, add the racemic ester and the immobilized lipase.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking aliquots from the organic phase and analyzing the enantiomeric excess (ee) of the remaining ester and the conversion by chiral HPLC.

-

Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

-

Separate the organic and aqueous layers.

-

The organic layer contains the unreacted, enantiomerically enriched ester. Wash with NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.

-

Acidify the aqueous layer with HCl to pH 2-3 and extract with an organic solvent to isolate the enantiomerically enriched 2-methyl-2-pyridylpropanoic acid.

References

- 1. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pure enantiomers of 2-arylpropionic acids: tools in pain research and improved drugs in rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Pyridine Propanoate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine propanoates, a distinct class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of various pyridine propanoate derivatives. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthesis of Pyridine Propanoate Derivatives

The synthesis of pyridine propanoate derivatives can be achieved through several strategic routes, primarily involving the modification of the pyridine ring or the propanoate side chain. Common starting materials include substituted pyridines and various propanoic acid esters or their precursors.

One prevalent method for the synthesis of 3-(pyridin-2-ylamino)propanoic acid involves the reaction of 2-aminopyridine with an acrylate ester.[1] A detailed protocol for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate is as follows:

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate [1]

-

Materials: 2-aminopyridine, ethyl acrylate, anhydrous ethanol, trifluoromethanesulfonic acid, petroleum ether, ethyl acetate.

-

Procedure:

-

In a 500 mL round-bottom flask, dissolve 50 g of 2-aminopyridine in 50 mL of absolute ethanol with stirring.

-

To the dissolved solution, add 56.5 mL of ethyl acrylate.

-

Slowly add 9 mL of trifluoromethanesulfonic acid dropwise to the reaction mixture.

-

Under a nitrogen atmosphere, reflux the mixture in an oil bath at a temperature of 120-160°C for 18 hours.

-

After completion of the reaction, cool the mixture and wash with petroleum ether at 35-40°C under reduced pressure (0.09-0.1 MPa) to concentrate the solution.

-

The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (5:1 volume ratio) and recrystallized to yield white flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate.

-

-

Yield: 80%

-

Purity: 99% (as determined by HPLC)

A similar one-step synthesis can be employed using butyl prop-2-enoate and acetic acid, followed by saponification with potassium hydroxide to yield 3-(pyridin-2-ylamino)propanoic acid.[2]

The synthesis of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, a functionalized derivative, involves the regioselective N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under phase-transfer conditions, followed by saponification and subsequent substitution and reduction steps.[3]

A general workflow for the synthesis of 3-(pyridin-2-ylamino)propanoic acid is depicted below:

Caption: General synthesis workflow for 3-(pyridin-2-ylamino)propanoic acid derivatives.

Biological Activities of Pyridine Propanoate Derivatives

Pyridine propanoate derivatives have demonstrated a wide spectrum of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of pyridine derivatives, including those with propanoic acid moieties. For instance, a series of propionic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains.[4] The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Table 1: Antimicrobial Activity (MIC) of Selected Propionic Acid Derivatives [4]

| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 15 | p-Br | 24.4 | 24.4 | >200 |

| 19 | Benzyl | >200 | >200 | >200 |

| 10 | 3,4,5-trimethoxy | >200 | >200 | 12.2 |

| Norfloxacin | - | 0.38 | 0.38 | - |

| Fluconazole | - | - | - | 0.76 |

Note: Lower MIC values indicate higher antimicrobial activity.

The mechanism of antimicrobial action for many pyridine derivatives is believed to involve the disruption of the bacterial cell membrane or wall, leading to cell lysis.[3] Some derivatives may also act by chelating essential metal ions required for microbial growth.

Anticancer Activity

The anticancer potential of pyridine derivatives is a significant area of research. Numerous studies have evaluated their cytotoxic effects against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.

A study on pyridine-ureas, which can be considered related structures, demonstrated potent anticancer activity against the MCF-7 breast cancer cell line.[1] For example, compound 8e exhibited an IC50 of 0.22 µM after 48 hours of treatment, which was significantly more potent than the standard drug Doxorubicin (IC50 = 1.93 µM).[1] Another compound, 8n , also showed promising activity with an IC50 of 1.88 µM.[1]

The anticancer mechanism of action for certain pyridine derivatives has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For example, some pyridine-based compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5]

A simplified representation of a potential signaling pathway inhibited by pyridine derivatives is shown below:

Caption: Inhibition of VEGFR-2 signaling by a pyridine derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., MCF-7, HeLa), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, DMSO, 96-well plates, test compounds (pyridine propanoate derivatives).

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the pyridine propanoate derivatives in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Structure-Activity Relationship (SAR)

The biological activity of pyridine propanoate derivatives is significantly influenced by the nature and position of substituents on both the pyridine ring and the propanoate moiety.

For antimicrobial activity, the presence of electron-withdrawing groups, such as halogens, on the aromatic ring of related propionic acid derivatives has been shown to enhance antibacterial activity against certain strains.[4] Conversely, electron-releasing groups like methoxy groups can improve antifungal activity.[4]

In the context of anticancer activity, the antiproliferative effects of pyridine derivatives are sensitive to their structural modifications. For instance, in a series of pyridine-ureas, the nature of the substituent on the urea nitrogen played a crucial role in determining the cytotoxicity against MCF-7 cells.[1]

Conclusion and Future Directions

Pyridine propanoate derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of antimicrobial and anticancer drug discovery. This review has highlighted key synthetic strategies, summarized important biological activity data, and provided insights into their mechanisms of action.

Future research in this field should focus on the synthesis of novel, structurally diverse pyridine propanoate derivatives to expand the chemical space for biological screening. Further elucidation of their mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective therapeutic agents. The detailed experimental protocols and compiled data within this guide are intended to facilitate these future endeavors and accelerate the translation of promising pyridine propanoate derivatives from the laboratory to the clinic.

References

- 1. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 2. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.org [mdpi.org]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

Navigating the Synthesis and Availability of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate: A Technical Guide for Researchers

A comprehensive review of available scientific and commercial data reveals that Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is not a commercially available compound and specific experimental data for its synthesis and characterization are not readily found in the public domain. This technical guide addresses this information gap by providing details on closely related, commercially available isomers and outlining a plausible synthetic strategy for the title compound, aimed at researchers, scientists, and drug development professionals.

Commercial Availability and Physicochemical Properties

Extensive searches of chemical supplier databases and scientific literature indicate a lack of commercial sources for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. However, its structural isomer, Ethyl 2-methyl-2-(pyridin-2-yl)propanoate , is documented, although its commercial availability is also limited. The physicochemical properties of the pyridin-2-yl isomer are summarized below and can serve as an estimation for the pyridin-3-yl analog.

| Property | Value (for Ethyl 2-methyl-2-(pyridin-2-yl)propanoate) |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol [1] |

| CAS Number | 20092-97-1 |

| Appearance | Not specified |

| Purity | Not specified |

Proposed Synthetic Pathway

While a specific, validated experimental protocol for the synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is not available in published literature, a general synthetic route can be proposed based on established organic chemistry principles. The following workflow outlines a plausible method starting from 3-bromopyridine and ethyl isobutyrate.

Caption: Proposed synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

General Experimental Protocol

Step 1: Formation of the Pyridyl Grignard Reagent In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings would be suspended in anhydrous tetrahydrofuran (THF). A solution of 3-bromopyridine in anhydrous THF would be added dropwise to initiate the Grignard reaction. The reaction mixture would be stirred and gently heated to maintain a steady reflux until the magnesium is consumed, yielding the 3-pyridylmagnesium bromide reagent.

Step 2: Nucleophilic Acyl Substitution The freshly prepared Grignard reagent would be cooled to 0°C. A solution of ethyl isobutyrate in anhydrous THF would then be added dropwise. The reaction would be allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). The reaction would then be quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Workup and Purification The resulting mixture would be extracted with an organic solvent such as ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude intermediate ketone would be purified by column chromatography on silica gel.

Step 4: Wittig Reaction The purified intermediate ketone would be dissolved in a suitable solvent like anhydrous THF. A commercially available Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCOOEt), would be added portion-wise at room temperature. The reaction mixture would be stirred until the starting material is consumed (monitored by TLC).

Step 5: Final Purification The solvent would be removed under reduced pressure, and the residue would be purified by column chromatography on silica gel to yield the final product, Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Potential Applications in Drug Discovery and Development

While no specific biological activity or signaling pathway has been attributed to Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, its structural motifs are present in various biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, and the propanoate moiety can serve as a building block in medicinal chemistry.

The following diagram illustrates a hypothetical workflow for screening a novel compound like Ethyl 2-methyl-2-(pyridin-3-YL)propanoate in a drug discovery context.

Caption: Drug discovery workflow for a novel chemical entity.

Conclusion

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate represents a novel chemical entity with limited available information. This guide provides a feasible synthetic approach for its preparation, enabling researchers to access this compound for further investigation. The structural similarity to known bioactive molecules suggests that it could be a valuable building block for the synthesis of new chemical libraries for drug discovery and other applications. Researchers undertaking the synthesis of this compound should rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-methyl-2-(pyridin-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is a versatile building block in organic synthesis, particularly valuable in the construction of complex heterocyclic scaffolds for medicinal chemistry. Its unique structure, combining a quaternary carbon center with a pyridine moiety, offers a strategic starting point for the synthesis of novel compounds with potential therapeutic applications. These notes provide an overview of its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and reaction pathway visualizations.

Introduction

Pyridine and its derivatives are fundamental components of numerous pharmaceuticals and agrochemicals. The introduction of substituted alkyl chains onto the pyridine ring can significantly modulate the biological activity of the parent molecule. Ethyl 2-methyl-2-(pyridin-3-yl)propanoate serves as a key intermediate, providing a handle for further chemical transformations such as hydrolysis, amidation, and reduction, thereby enabling the synthesis of a diverse range of target molecules.

Synthesis of Ethyl 2-methyl-2-(pyridin-3-yl)propanoate

The synthesis of the title compound can be approached through several modern synthetic methodologies. Two plausible and effective routes are detailed below: the Minisci reaction and the alkylation of an enolate.

Method 1: Minisci Reaction

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles, such as pyridine, via a radical mechanism.[1][2] This approach allows for the introduction of an alkyl group onto the pyridine ring.

Reaction Scheme:

Caption: Minisci reaction for the synthesis of Ethyl 2-methyl-2-(pyridin-3-yl)propanoate.

Experimental Protocol:

-

To a solution of pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile/water), add sulfuric acid to protonate the pyridine.

-

Add isobutyric acid (a precursor to the required radical, 2.0-5.0 eq) and a catalytic amount of silver nitrate (AgNO₃, 0.1-0.2 eq).

-

Heat the mixture to a specified temperature (typically 60-80 °C).

-

Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 1.5-3.0 eq) in water to initiate the radical reaction.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Neutralize the reaction with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain Ethyl 2-methyl-2-(pyridin-3-yl)propanoate.

Table 1: Representative Reaction Conditions for Minisci Alkylation

| Parameter | Condition |

| Pyridine Substrate | Pyridine |

| Alkylating Agent | Isobutyric Acid |

| Catalyst | Silver Nitrate (AgNO₃) |

| Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) |

| Solvent | Acetonitrile/Water |

| Temperature | 60-80 °C |

| Reaction Time | 2-6 hours |

Note: Yields for Minisci reactions can vary and often produce a mixture of regioisomers, requiring careful purification.

Method 2: Enolate Alkylation

This classical approach involves the formation of an enolate from ethyl isobutyrate, which then acts as a nucleophile to displace a halide from a 3-halopyridine.[3][4][5]

Reaction Scheme:

Caption: Synthesis via enolate alkylation of 3-bromopyridine.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise to generate lithium diisopropylamide (LDA).

-

After stirring for 30 minutes, add ethyl isobutyrate (1.0 eq) dropwise to the LDA solution to form the enolate.

-

In a separate flask, dissolve 3-bromopyridine (1.2 eq) in anhydrous THF.

-

Transfer the enolate solution to the 3-bromopyridine solution via cannula at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Table 2: Typical Conditions for Enolate Alkylation

| Parameter | Condition |

| Substrate | Ethyl Isobutyrate |

| Base | Lithium Diisopropylamide (LDA) |

| Electrophile | 3-Bromopyridine |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 12-24 hours |

Applications in Organic Synthesis

Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is a valuable intermediate for the synthesis of more complex molecules. The ester and pyridine functionalities can be selectively manipulated to build molecular diversity.

Synthesis of Amide Derivatives

The ester can be readily converted to a variety of amides through reaction with primary or secondary amines. These amides can be key structural motifs in biologically active compounds.

Workflow:

Caption: Workflow for the synthesis of amide derivatives.

Reduction to Alcohol Derivatives

The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations, such as etherification or oxidation.

Precursor to Pharmaceutical Scaffolds

The core structure of Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is analogous to intermediates used in the synthesis of pharmaceuticals. For example, similar pyridine-containing esters are precursors in the synthesis of anticoagulants like Dabigatran.[1][2][6] The 2,2-dimethylpropanoate moiety can impart specific steric and electronic properties to a target molecule, potentially influencing its binding affinity and pharmacokinetic profile.

Conclusion

Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is a synthetically accessible and highly versatile building block. The protocols outlined in these notes provide a foundation for its preparation and subsequent use in the synthesis of a wide array of functionalized molecules for research in medicinal chemistry and drug development. The ability to readily modify both the ester and pyridine components makes it an attractive starting material for generating compound libraries for high-throughput screening.

References

- 1. A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minisci reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]

- 6. mdpi.com [mdpi.com]

"Ethyl 2-methyl-2-(pyridin-3-YL)propanoate as a pharmaceutical intermediate"

Application Notes and Protocols: Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is a heterocyclic carboxylic acid ester with potential as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the pyridin-3-yl moiety, a common feature in numerous bioactive molecules, combined with the 2-methylpropanoate scaffold, suggests its utility in developing novel therapeutics. Pyridine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-diabetic properties.[1][2][3] This document provides an overview of its potential applications, a detailed synthetic protocol, and relevant physicochemical data.

Physicochemical Data

A summary of the key physicochemical properties of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | Ethyl 2-methyl-2-(pyridin-3-yl)propanoate |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |

| CAS Number | Not available |

Potential Pharmaceutical Applications

While specific pharmaceutical applications of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate are not extensively documented, its structural motifs are present in several classes of therapeutic agents. This suggests its potential as a valuable intermediate for the synthesis of:

-

Anti-inflammatory Agents: The 2-arylpropanoic acid scaffold is a hallmark of the non-steroidal anti-inflammatory drug (NSAID) class, which includes well-known drugs like ibuprofen and naproxen.[4][5] By hydrolysis of the ethyl ester to the corresponding carboxylic acid, this intermediate could be used to generate novel NSAID candidates.

-

Enzyme Inhibitors: Pyridine carboxylic acid derivatives are known to interact with various biological targets, acting as enzyme inhibitors.[3] The nitrogen atom in the pyridine ring can participate in hydrogen bonding and π-π stacking interactions within enzyme active sites.[3]

-

Antimicrobial Agents: The pyridine nucleus is a common feature in many antimicrobial compounds.[2] Derivatives of this intermediate could be explored for their potential antibacterial or antifungal activities.

-

Central Nervous System (CNS) Agents: The pyridinyl moiety is present in a number of CNS-active drugs. Further functionalization of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate could lead to the development of novel agents targeting neurological disorders.

Synthetic Protocol: Palladium-Catalyzed α-Arylation

The synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate can be achieved via a palladium-catalyzed α-arylation of an ester enolate with a halopyridine.[5][6][7] This method is a powerful tool for the formation of α-aryl esters. A representative protocol is detailed below.

Reaction Scheme:

3-Bromopyridine + Ethyl 2-methylpropanoate --(Pd Catalyst, Ligand, Base)--> Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Materials and Reagents:

| Reagent/Material | Molar Equiv. | Notes |

| 3-Bromopyridine | 1.0 | Starting material |

| Ethyl 2-methylpropanoate | 1.5 | Substrate |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | Catalyst |

| Buchwald Ligand (e.g., SPhos) | 0.04 | Ligand for the palladium catalyst |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.4 | Strong base to generate the ester enolate |

| Toluene | - | Anhydrous solvent |

| Diethyl Ether | - | For workup |

| Saturated aq. NH₄Cl | - | For workup |

| Brine | - | For workup |

| Anhydrous MgSO₄ | - | For drying |

| Silica Gel | - | For column chromatography |

Experimental Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).

-

Addition of Reagents: Add anhydrous toluene, followed by 3-bromopyridine (1.0 eq) and ethyl 2-methylpropanoate (1.5 eq).

-

Enolate Formation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of LiHMDS (1.4 eq) in a suitable solvent (e.g., THF) dropwise over 20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Caption: Synthetic workflow for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Potential as a Pharmaceutical Intermediate

This diagram illustrates the potential of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate as a versatile intermediate for the synthesis of various classes of pharmaceutical agents.

Caption: Potential pathways from the intermediate to drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-3-(pyridin-2-yl)propanoic acid | 1017183-06-0 | Benchchem [benchchem.com]

- 5. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

Application Notes and Protocols: Derivatization of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. This compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and drug discovery. The following protocols outline key transformations targeting the ester functionality and the pyridine ring, enabling the generation of diverse chemical entities for further investigation.

Hydrolysis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate to 2-methyl-2-(pyridin-3-yl)propanoic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental first step for many subsequent derivatizations, such as amide bond formation. Both acidic and basic conditions can be employed for this transformation.

Experimental Workflow:

Caption: Workflow for the hydrolysis of the starting ester.

Protocol 1A: Basic Hydrolysis (Saponification)

This is often the preferred method due to the irreversible nature of the reaction.[1][2]

Materials:

-

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve Ethyl 2-methyl-2-(pyridin-3-YL)propanoate (1.0 eq.) in ethanol (5-10 volumes).

-

Add an aqueous solution of NaOH (2.0-5.0 eq., e.g., 2M solution) to the flask.

-

Heat the mixture to reflux (approximately 80°C) and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to approximately pH 4-5 with 1M HCl. The carboxylic acid product should precipitate.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Protocol 1B: Acidic Hydrolysis

This method uses a dilute acid catalyst and is a reversible reaction.[1][2][4]

Materials:

-

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

-

Dilute sulfuric acid or hydrochloric acid (e.g., 6M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, add Ethyl 2-methyl-2-(pyridin-3-YL)propanoate (1.0 eq.) and an excess of dilute sulfuric acid.

-

Heat the mixture under reflux for 4-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product into ethyl acetate or dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify as needed.

Quantitative Data (Representative):

| Method | Reagents | Reaction Time (h) | Yield (%) | Purity (%) |

| Basic Hydrolysis | NaOH, EtOH/H₂O | 2-18 | >90 | >95 |

| Acidic Hydrolysis | H₂SO₄ (aq) | 4-12 | 70-85 | >95 |

Amide Bond Formation from 2-methyl-2-(pyridin-3-yl)propanoic acid

The carboxylic acid obtained from hydrolysis is a key intermediate for creating a diverse library of amide derivatives. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are effective for this transformation.[5][6]

Experimental Workflow:

Caption: Workflow for amide bond formation.

Protocol 2A: EDC/HOBt Coupling

Materials:

-

2-methyl-2-(pyridin-3-yl)propanoic acid

-

A primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Dissolve 2-methyl-2-(pyridin-3-yl)propanoic acid (1.0 eq.) in DMF or DCM (10 volumes).

-

Add HOBt (1.2 eq.) and the desired amine (1.1 eq.).

-

Add DIPEA (2.0-3.0 eq.) to the mixture.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC·HCl (1.2 eq.) portion-wise, keeping the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.

-

If using DCM, wash the reaction mixture successively with saturated aqueous NaHCO₃, water, and brine. If using DMF, dilute with ethyl acetate and perform the same washes.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Quantitative Data (Representative):

| Coupling Reagents | Base | Solvent | Reaction Time (h) | Yield (%) |

| EDC·HCl, HOBt | DIPEA | DMF/DCM | 12-24 | 75-95 |

| HATU | DIPEA | DMF | 2-6 | 80-98 |

Reduction of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate to 2-methyl-2-(pyridin-3-yl)propan-1-ol

Reduction of the ester functionality provides the corresponding primary alcohol, another key intermediate for further derivatization (e.g., ether formation, oxidation). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.[7][8][9]

Experimental Workflow:

Caption: Workflow for the reduction of the ester to an alcohol.

Protocol 3A: Reduction with LiAlH₄

Materials:

-

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF in a three-neck flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve Ethyl 2-methyl-2-(pyridin-3-YL)propanoate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

-

Water (X mL, where X = grams of LiAlH₄ used)

-

15% aqueous NaOH (X mL)

-

Water (3X mL)

-

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

-

Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alcohol.

-

Purify by column chromatography if necessary.

Quantitative Data (Representative):

| Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

| LiAlH₄ | THF | 2-4 | 85-95 |

N-Oxidation of the Pyridine Ring

Oxidation of the pyridine nitrogen atom to an N-oxide alters the electronic properties of the ring, facilitating certain nucleophilic substitution reactions. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[10][11][12]

Experimental Workflow:

Caption: Workflow for the N-Oxidation of the pyridine ring.